molecular formula C6H5BrF2N2O B15055171 5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one

5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one

Cat. No.: B15055171
M. Wt: 239.02 g/mol
InChI Key: OUOQJGYXTZWYSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one is a versatile brominated pyrimidinone derivative designed for research and development applications. This compound serves as a valuable synthetic intermediate, particularly in the exploration of new succinate dehydrogenase inhibitors (SDHIs) for agrochemical use . The strategic incorporation of bromine and difluoromethyl groups on the pyrimidine scaffold enhances its potential for molecular diversification and can significantly improve the biological activity and binding affinity of resulting compounds, a common feature of fluorinated molecules . Its primary research value lies in the construction of novel molecules with antifungal and antibacterial properties, making it a key building block in the development of next-generation crop protection agents . The structure is closely related to other pyrimidine compounds that have demonstrated promising activity against pathogens like Rhizoctonia solani and Botrytis cinerea . Researchers in medicinal chemistry also utilize such privileged pyrimidine-based scaffolds for designing targeted therapies, as similar structures are found in various approved pharmaceuticals . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H5BrF2N2O

Molecular Weight

239.02 g/mol

IUPAC Name

5-bromo-4-(difluoromethyl)-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C6H5BrF2N2O/c1-2-10-4(5(8)9)3(7)6(12)11-2/h5H,1H3,(H,10,11,12)

InChI Key

OUOQJGYXTZWYSF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)Br)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one typically involves the bromination of a pyrimidine precursor followed by the introduction of the difluoromethyl group. One common method involves the reaction of 2-methylpyrimidin-4(3H)-one with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position. The difluoromethyl group can then be introduced using a difluoromethylating agent under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Mechanism of Action

The mechanism of action of 5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. For example, the compound may inhibit enzyme activity by binding to the active site and blocking substrate access . Additionally, the difluoromethyl group can influence the compound’s pharmacokinetic properties, such as its metabolic stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinones

Substituent Effects on Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of 5-bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one with related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one 5-Br, 6-(CF2H), 2-Me C6H5BrF2N2O 239.02 High lipophilicity; potential kinase inhibitor
5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one 5-Br, 6-(CF3) C5H2BrF3N2O 243.98 Enhanced metabolic stability; antiviral research
5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one 5-Cl, 6-(CF3) C5H2ClF3N2O 198.53 Lower molecular weight; used in nucleoside analogs
5-Bromo-6-chloro-4(3H)-pyrimidinone 5-Br, 6-Cl C4H2BrClN2O 209.43 Dual halogenation; intermediate in agrochemicals
5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one 5-Cl, 6-Me, 2-Ph C11H9ClN2O 232.66 Steric hindrance; explored in anticancer agents

Key Observations:

  • Steric Effects : The 2-methyl group in the target compound reduces rotational freedom, which may improve target selectivity compared to bulkier substituents like phenyl in 5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one .

Critical Analysis of Structural Modifications

  • Solubility Challenges : Bromine and fluorine substituents increase hydrophobicity, necessitating formulation optimization for bioavailability.
  • Regioselectivity: Competing reactions during halogenation (e.g., bromine vs. chlorine substitution) require precise control, as seen in the synthesis of 5-bromo-6-chloro-4(3H)-pyrimidinone .

Biological Activity

5-Bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article provides a comprehensive overview of the compound's biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a bromine atom and a difluoromethyl group. Its molecular formula is C7H6BrF2N2OC_7H_6BrF_2N_2O, with a molecular weight of approximately 236.04 g/mol. The presence of the difluoromethyl group enhances both lipophilicity and reactivity, which are critical for its biological activity.

Biological Activity

1. Anti-inflammatory Activity

Research indicates that 5-bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one exhibits significant anti-inflammatory properties. Preliminary studies have demonstrated that derivatives of this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.

  • IC50 Values: The half-maximal inhibitory concentration (IC50) values for some derivatives suggest promising potency against these enzymes, indicating potential therapeutic applications in treating inflammatory diseases .

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. It has shown efficacy in inhibiting various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Mechanism of Action: The bromine atom's nucleophilic characteristics may facilitate interactions with cellular targets, leading to altered signaling pathways associated with cancer progression.

Synthesis Methods

The synthesis of 5-bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one can be achieved through several methodologies, including:

  • Nucleophilic Substitution Reactions: Utilizing suitable precursors to introduce the difluoromethyl group.
  • Cyclization Reactions: Forming the pyrimidine core through condensation reactions involving appropriate aldehydes or ketones.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of pyrimidine derivatives. The following table summarizes some related compounds and their respective biological activities:

Compound NameStructural FeaturesBiological Activity
5-Bromo-6-(trifluoromethyl)-pyrimidin-4(3H)-oneSimilar pyrimidine core with trifluoromethyl groupPotential antitumor activity
5-Iodo-6-(difluoromethyl)-pyrimidin-4(3H)-oneIodine substitution instead of bromineEnhanced lipophilicity
5-Bromo-6-(methyl)-pyrimidin-4(3H)-oneMethyl group instead of difluoromethylReduced anti-inflammatory potency

These compounds highlight the diversity within pyrimidine derivatives and their potential applications in drug development.

Case Studies

Several studies have documented the biological effects of 5-bromo-6-(difluoromethyl)-2-methylpyrimidin-4(3H)-one:

  • In Vitro Studies: A study demonstrated that the compound inhibited COX enzymes effectively, leading to reduced inflammatory markers in cell cultures.
  • In Vivo Studies: Animal models treated with this compound showed significant reductions in inflammation-related symptoms compared to controls, supporting its potential as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for introducing bromo and difluoromethyl groups into the pyrimidinone scaffold?

The synthesis of substituted pyrimidinones often involves halogenation and functionalization steps. For bromination, phosphoryl chloride (POCl₃) is commonly used under reflux conditions (e.g., 100°C for 1 hour) to activate the pyrimidinone ring, followed by bromine or brominating agents . The difluoromethyl group can be introduced via nucleophilic substitution using difluoromethylating reagents (e.g., ClCF₂H) or through radical-mediated pathways. Post-reaction workup typically includes extraction with dichloromethane and purification via column chromatography .

Q. How can structural characterization be reliably performed for this compound?

  • NMR Spectroscopy : Key signals include the pyrimidinone carbonyl (δ ~160-170 ppm in ¹³C NMR) and the difluoromethyl group (split into a doublet of quartets in ¹H NMR due to coupling with two fluorine atoms). For example, analogous compounds show distinct aromatic proton signals at δ 6.7–7.5 ppm .
  • X-ray Crystallography : Use programs like SHELXL for refinement. Challenges include resolving disorder in the difluoromethyl group; anisotropic displacement parameters and restraints may improve model accuracy .

Q. What purification strategies are effective for isolating this compound?

Liquid-liquid extraction (e.g., dichloromethane/water) followed by drying over anhydrous Na₂SO₄ is standard. For persistent impurities, recrystallization from ethanol or acetonitrile is recommended. Purity can be confirmed via HPLC (C18 column, methanol/water mobile phase) .

Advanced Research Questions

Q. What biological targets are associated with structurally related pyrimidinone derivatives?

Pyrimidinones with halogen and fluorinated substituents have shown activity as PTPN11 (SHP2) inhibitors , particularly in oncology. For example, analogs with dichlorophenyl and spirocyclic amine groups exhibit IC₅₀ values as low as 3 nM against mutant SHP2 enzymes. This suggests potential for modulating Ras/MAPK signaling pathways in cancer .

Q. How does the difluoromethyl group influence pharmacokinetic properties?

The CF₂H group enhances metabolic stability by resisting oxidative degradation. Fluorine’s electronegativity also reduces basicity of adjacent amines, improving membrane permeability. Comparative studies show CF₂H-containing compounds exhibit 2–3× higher bioavailability than non-fluorinated analogs .

Q. How should researchers address discrepancies in crystallographic or spectral data?

  • Crystallography : If SHELXL refinement yields high R-factors (>10%), check for twinning or disorder. Apply restraints to CF₂H group geometry and use the SQUEEZE algorithm to model solvent regions .
  • NMR : Overlapping signals (e.g., aromatic protons) can be resolved via 2D experiments (COSY, HSQC). For ¹⁹F NMR, reference external CFCl₃ to confirm chemical shifts .

Q. What strategies improve regioselectivity in substitution reactions on the pyrimidinone core?

Regioselectivity is influenced by electronic and steric factors. For example:

  • Bromination occurs preferentially at the 5-position due to electron-withdrawing effects of the carbonyl group.
  • Difluoromethylation at the 6-position is favored when using bulky bases (e.g., DBU), which deprotonate the more acidic NH group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.